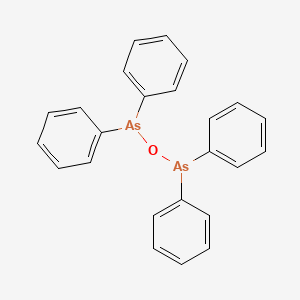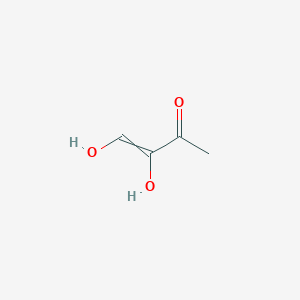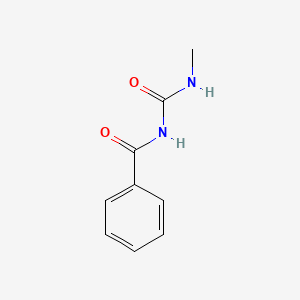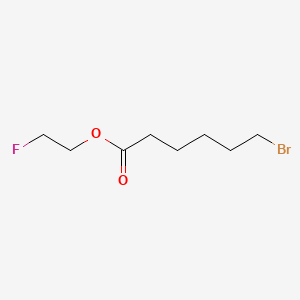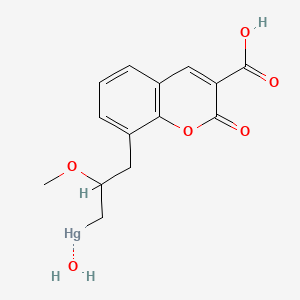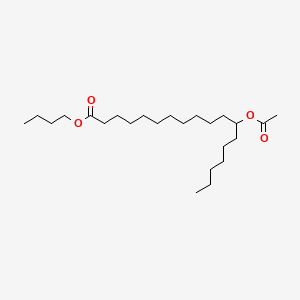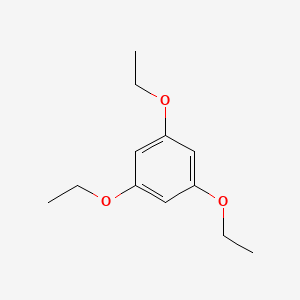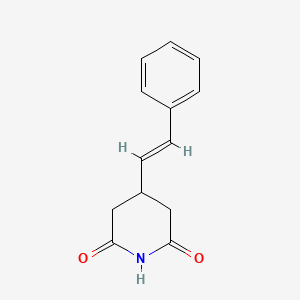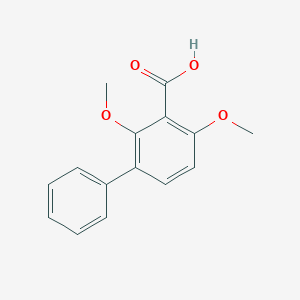
2,4-Dimethoxybiphenyl-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxybiphenyl-3-carboxylic acid is an organic compound with the molecular formula C15H14O4 It is a derivative of biphenyl, featuring two methoxy groups at the 2 and 4 positions and a carboxylic acid group at the 3 position on one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxybiphenyl-3-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst. The general reaction conditions include:
Reactants: A boronic acid derivative of 2,4-dimethoxybiphenyl and a halide derivative of benzoic acid.
Catalyst: Palladium(0) or Palladium(II) complexes.
Base: Potassium carbonate or sodium hydroxide.
Solvent: A mixture of water and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: Typically, the reaction is carried out at temperatures ranging from 80°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of 2,4-Dimethoxybiphenyl-3-carboxylic acid can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxybiphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in the presence of a suitable solvent like ethanol.
Major Products
The major products formed from these reactions include quinones, alcohols, aldehydes, and various substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dimethoxybiphenyl-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: It serves as a probe in studying enzyme-substrate interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2,4-Dimethoxybiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The methoxy groups and carboxylic acid moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybiphenyl: Lacks the carboxylic acid group, making it less polar and less reactive in certain chemical reactions.
3,4-Dimethoxybiphenyl-2-carboxylic acid: Similar structure but with different positions of the methoxy and carboxylic acid groups, leading to different chemical and biological properties.
2,4-Dihydroxybiphenyl-3-carboxylic acid: Hydroxy groups instead of methoxy groups, resulting in different reactivity and solubility.
Uniqueness
2,4-Dimethoxybiphenyl-3-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both methoxy groups and a carboxylic acid group allows for versatile chemical modifications and interactions with various biological targets.
Properties
Molecular Formula |
C15H14O4 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2,6-dimethoxy-3-phenylbenzoic acid |
InChI |
InChI=1S/C15H14O4/c1-18-12-9-8-11(10-6-4-3-5-7-10)14(19-2)13(12)15(16)17/h3-9H,1-2H3,(H,16,17) |
InChI Key |
YWDNBOQNFOCGOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=CC=CC=C2)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


